molecular formula C14H13F3N4O2S B377264 ethyl (2-amino-1,3-thiazol-4-yl){[3-(trifluoromethyl)phenyl]hydrazono}acetate

ethyl (2-amino-1,3-thiazol-4-yl){[3-(trifluoromethyl)phenyl]hydrazono}acetate

Cat. No.: B377264
M. Wt: 358.34g/mol
InChI Key: KLPOWIWYUYVXQW-NHDPSOOVSA-N
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Description

Ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate is a synthetic organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-amino-1,3-thiazol-4-yl){[3-(trifluoromethyl)phenyl]hydrazono}acetate typically involves the condensation of an appropriate hydrazine derivative with an ethyl ester of a thiazole carboxylic acid. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction parameters and purification techniques is crucial to achieve high yields and quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity.

    Biology: It is used in biochemical assays and studies to understand its interactions with biological molecules.

    Agriculture: The compound may have applications as a pesticide or herbicide.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (2-amino-1,3-thiazol-4-yl){[3-(trifluoromethyl)phenyl]hydrazono}acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate
  • Ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]propanoate
  • Ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butanoate

Uniqueness

Ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate is unique due to its specific structural features, such as the presence of a trifluoromethyl group and a thiazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H13F3N4O2S

Molecular Weight

358.34g/mol

IUPAC Name

ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate

InChI

InChI=1S/C14H13F3N4O2S/c1-2-23-12(22)11(10-7-24-13(18)19-10)21-20-9-5-3-4-8(6-9)14(15,16)17/h3-7,20H,2H2,1H3,(H2,18,19)/b21-11-

InChI Key

KLPOWIWYUYVXQW-NHDPSOOVSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=CC(=C1)C(F)(F)F)/C2=CSC(=N2)N

SMILES

CCOC(=O)C(=NNC1=CC=CC(=C1)C(F)(F)F)C2=CSC(=N2)N

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC(=C1)C(F)(F)F)C2=CSC(=N2)N

Origin of Product

United States

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